molecular formula C18H15N3O B5739595 N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine

Cat. No.: B5739595
M. Wt: 289.3 g/mol
InChI Key: WHYDKGNPJIYMMT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine is a benzimidazole derivative featuring a furan-2-ylmethyl substituent at the amine position and a phenyl group at the 1-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-5-15(6-3-1)21-13-20-17-11-14(8-9-18(17)21)19-12-16-7-4-10-22-16/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDKGNPJIYMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320488
Record name N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

720675-28-5
Record name N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine typically involves the condensation of 2-furoic acid with 1-phenyl-1H-benzimidazole-5-amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. Common reagents used in this synthesis include coupling agents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave-assisted synthesis and bio-based starting materials, are likely to be employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include various substituted benzimidazoles and furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that benzimidazole derivatives, including N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine, exhibit significant anti-cancer properties. A study demonstrated that compounds with benzimidazole moieties can induce apoptosis in cancer cell lines, such as MCF cells. The compound was shown to suppress tumor growth in vivo, highlighting its potential as an anti-cancer agent .

Case Studies:

  • Apoptosis Induction: Flow cytometry studies revealed that this compound accelerates apoptosis in MCF cell lines when administered in daily doses. The resultant tumor growth was significantly suppressed in tumor-bearing mice .
  • Cytotoxicity Evaluation: The cytotoxic effects of various benzimidazole derivatives were evaluated against U87 glioblastoma cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Benzimidazole derivatives have also been recognized for their antimicrobial activities against various pathogens. This compound has been synthesized and tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad-Spectrum Activity: Compounds derived from benzimidazole structures have shown efficacy against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .
CompoundTarget PathogenMIC Value (mM)
5aStaphylococcus aureus0.31
5bE. coli0.15

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, particularly in inhibiting viral replication. This compound has shown promising results in vitro.

Research Insights:

  • Inhibition of Viral Replication: A novel series of benzimidazole derivatives demonstrated significant antiviral activity against various viruses, suggesting that modifications to the benzimidazole core can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions on the benzimidazole ring can lead to enhanced potency and selectivity.

Examples of SAR Findings:

  • Substituting different functional groups on the benzene ring or altering the furan moiety can significantly impact the compound's pharmacological profile, including its solubility, stability, and interaction with biological targets .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Tetrazole Analogs Several N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) have been synthesized and structurally characterized. These compounds replace the benzimidazole core with a tetrazole ring, which alters electronic properties and hydrogen-bonding capacity. X-ray diffraction studies reveal that tetrazole derivatives crystallize in monoclinic systems (space group P21/c or P21) with distinct intermolecular interactions compared to benzimidazoles .

2.1.2. Benzimidazole-Based Derivatives Compounds such as N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine () share the benzimidazole core but differ in substituents.

Pharmacophore Features

  • Benzimidazole Core : Provides aromatic stacking and hydrogen-bonding sites via the NH group.
  • Furan-2-ylmethyl Group : Enhances lipophilicity and may participate in π-π interactions.
  • Phenyl Substituent : Contributes to steric bulk and modulates solubility .
Pharmacological Predictions

2.4.1. In Silico Studies
Pharmacophore models for tetrazole derivatives highlight the importance of the tetrazole ring’s nitrogen atoms and the furan group for antimicrobial activity. For benzimidazoles, the NH group and planar aromatic system are critical for binding to targets like tubulin or kinases .

Biological Activity

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a fused benzimidazole ring system with a furan substituent, which enhances its biological activity. The general structure can be represented as follows:

N furan 2 ylmethyl 1 phenylbenzimidazol 5 amine\text{N furan 2 ylmethyl 1 phenylbenzimidazol 5 amine}

Antibacterial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antibacterial properties. In a study evaluating various derivatives, it was found that certain compounds, including those related to this compound, showed promising activity against clinical strains of bacteria.

CompoundActivity (MIC µg/mL)Target Bacteria
Compound 64Staphylococcus epidermidis
Compound 10.25 - 4Various standard strains

In particular, compound 6 was effective against multiple strains of S. epidermidis, suggesting its potential as a lead compound for further development in antibacterial therapies .

Antiviral Activity

The antiviral potential of this compound has also been explored. Similar compounds have shown effectiveness against viral enzymes, particularly in the context of HIV and SARS-CoV-2. For example, certain benzimidazole derivatives have been reported to inhibit the activity of reverse transcriptase and other viral targets.

CompoundIC50 (µM)Viral Target
Compound A1.96HIV Reverse Transcriptase
Compound B>100SARS-CoV-2 Main Protease

These findings indicate that modifications to the benzimidazole structure can enhance antiviral activity, making it a promising scaffold for drug development .

Anticancer Activity

The anticancer properties of this compound have been investigated across various cancer cell lines. The compound has demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation.

Cell LineIC50 (µM)
MCF7 (Breast)25.72
U87 (Glioblastoma)45.2

In vitro studies showed that the compound induced apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and programmed cell death. This aligns with findings from other studies on benzimidazole derivatives, which have been linked to enhanced anticancer activity through structural modifications .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Antimicrobial Studies : A comprehensive evaluation of various derivatives revealed that modifications at specific positions on the benzimidazole ring significantly affected antibacterial potency.
  • Antiviral Efficacy : Research indicated that certain structural modifications led to enhanced inhibition of viral enzymes, particularly in HIV and coronaviruses.
  • Cytotoxicity Profiles : Detailed cytotoxicity assays showed that while some derivatives were effective against cancer cell lines, they exhibited low toxicity towards normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine, and how can purity be validated?

A reductive amination approach using Pd/NiO catalysts under hydrogen atmosphere (25°C, 10 hours) is effective for synthesizing furan-2-ylmethyl-substituted amines. For example, N-(furan-2-ylmethyl)aniline was synthesized with 95% yield using Pd/NiO, furfural, and aniline . Post-synthesis purification involves filtration and solvent evaporation. Purity validation should combine ¹H NMR (e.g., 400 MHz in CDCl₃) and thin-layer chromatography (TLC) with silica gel plates (e.g., Merck F254) .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (6.5–8.5 ppm for benzimidazole and furan protons) and methylene linkages (e.g., furan-2-ylmethyl group at ~4.5 ppm).
  • FT-IR : Identify NH stretching (~3400 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using instruments like Orbitrap Fusion Lumos .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Screen for antitumor activity via MTT assays against cancer cell lines (e.g., HepG2, MCF-7) . For neurochemical studies, assess MAO inhibition using spectrophotometric methods to measure changes in monoamine oxidase A/B activity, as demonstrated for structurally similar propargylamines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. For example, DFT studies on benzimidazole derivatives revealed charge distribution at the furan-methylamine junction critical for binding .
  • Molecular docking : Model interactions with biological targets (e.g., MAO-B or kinase enzymes) using software like AutoDock. Prioritize substituents enhancing hydrogen bonding (e.g., nitro or trifluoromethyl groups) .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Systematic SAR analysis : Compare substitutions on the benzimidazole core (e.g., 5-nitro vs. 5-methyl groups) and their impact on potency. For example, fluorinated analogs may enhance blood-brain barrier penetration but reduce solubility .
  • Crystallographic validation : Resolve crystal structures (e.g., using SHELXL refinement) to correlate conformational flexibility with activity discrepancies. The antitumor thiazol-2-amine derivatives in COD entry 7119063 illustrate how tert-butyl groups influence packing and bioavailability .

Q. What strategies improve metabolic stability without compromising activity?

  • Isosteric replacement : Replace metabolically labile furan oxygen with bioisosteres like thiophene or oxadiazole, as seen in tetrazole derivatives .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance stability. Monitor metabolite profiles using LC-MS/MS .

Q. How can researchers optimize reaction conditions for scale-up without Pd catalysts?

  • Alternative catalysts : Test Ni or Cu-based catalysts for reductive amination. For example, Mn(II)-catalyzed reactions yielded thiadiazole derivatives with high efficiency .
  • Solvent-free mechanochemical synthesis : Explore ball-milling techniques to reduce solvent waste and improve yields of benzimidazole intermediates .

Methodological Notes

  • Data reproducibility : Cross-validate spectral data with public databases (e.g., mzCloud ) and report deviations >0.1 ppm in NMR.
  • Advanced characterization : Use X-ray crystallography (e.g., CCDC entries) to resolve ambiguous stereochemistry, as applied to oxadiazol-2-amine derivatives .

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